2-(oxolan-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-(oxolan-3-yl)-1H-1,3-benzodiazole is a chemical compound that features a benzodiazole ring fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzodiazole derivatives with oxolane-containing reagents under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodiazole ring or the oxolane ring.
Substitution: The compound can participate in substitution reactions where functional groups on the benzodiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazole compounds.
Scientific Research Applications
2-(oxolan-3-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in
Biological Activity
2-(oxolan-3-yl)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzodiazole core substituted with an oxolane ring. This structural configuration is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Testing methods include broth microdilution according to CLSI guidelines.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells across multiple cell lines.
- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound inhibits enzymes involved in DNA synthesis and disrupts cell membrane integrity, which is critical for microbial and cancer cell survival.
- Binding Affinity : It predominantly binds within the minor groove of AT-DNA, influencing gene expression and cellular processes.
Antimicrobial Studies
In a study evaluating the antimicrobial properties of various benzimidazole derivatives, this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods. The results are summarized in Table 1.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 12.5 |
This compound | S. aureus | 15.0 |
Anticancer Activity
In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that this compound exhibits promising anticancer properties. The IC50 values from these studies are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
A549 | 6.75 |
HCC827 | 6.26 |
NCI-H358 | 6.48 |
These results indicate that the compound is more effective in two-dimensional (2D) culture systems compared to three-dimensional (3D) systems, likely due to penetration challenges in the latter.
Properties
IUPAC Name |
2-(oxolan-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIVPCQPXYNNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.